N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and an acetylamino group, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Butanamide Side Chain: This step involves the reaction of the quinazolinone intermediate with a butanoyl chloride or a similar reagent in the presence of a base such as triethylamine.
Acetylation of the Amino Group: The final step is the acetylation of the amino group on the phenyl ring, which can be accomplished using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenyl ring or the butanamide side chain using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazolinone core or the acetylamino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the acetylamino group can enhance binding affinity and specificity. This compound may also modulate signaling pathways by interacting with receptors on the cell surface or within the cell.
Biological Activity
N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that integrates an acetamide group with a quinazolinone moiety. This unique structure suggests potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H16N4O4, with a molar mass of approximately 356.35 g/mol. The compound features both aromatic and heterocyclic components, contributing to its diverse reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones, promoting apoptosis in cancer cells .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits antitumor properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Study on Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .
- HDAC Inhibition Assay : In vitro assays confirmed that the compound effectively inhibited HDAC enzymes, with results indicating a dose-dependent response. This inhibition correlated with increased levels of acetylated histones, further supporting its role as an HDAC inhibitor .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H20N4O3/c1-14(25)22-15-6-4-7-16(12-15)23-19(26)10-5-11-24-13-21-18-9-3-2-8-17(18)20(24)27/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
YOEYKVGYBVIWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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